molecular formula C22H45NO B13935679 Hexadecanamide, N,N-bis(1-methylethyl)- CAS No. 57413-34-0

Hexadecanamide, N,N-bis(1-methylethyl)-

Cat. No.: B13935679
CAS No.: 57413-34-0
M. Wt: 339.6 g/mol
InChI Key: SPFIEWHOPDAJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Bis(1-methylethyl)hexadecan-1-amide typically involves the reaction of hexadecanoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond. The process can be summarized as follows:

Industrial Production Methods

In an industrial setting, the production of N,N-Bis(1-methylethyl)hexadecan-1-amide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:

Chemical Reactions Analysis

Types of Reactions

N,N-Bis(1-methylethyl)hexadecan-1-amide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include:

Scientific Research Applications

N,N-Bis(1-methylethyl)hexadecan-1-amide has a wide range of applications in scientific research:

    Chemistry: It is used as a surfactant and emulsifying agent in various chemical formulations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its amphiphilic nature.

    Industry: It is used in the production of cosmetics, lubricants, and other industrial products.

Mechanism of Action

The mechanism by which N,N-Bis(1-methylethyl)hexadecan-1-amide exerts its effects involves its interaction with biological membranes. The long hydrocarbon chain allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport .

Comparison with Similar Compounds

Similar Compounds

    N,N-Diisopropylhexadecanamide: Similar structure but different substituents on the amide nitrogen.

    N,N-Dimethylhexadecanamide: Contains methyl groups instead of isopropyl groups.

    Hexadecanamide: Lacks the N,N-bis(1-methylethyl) substituents.

Uniqueness

N,N-Bis(1-methylethyl)hexadecan-1-amide is unique due to its specific structural features, which confer distinct physicochemical properties. Its amphiphilic nature makes it particularly useful in applications requiring surface activity and emulsification .

Properties

CAS No.

57413-34-0

Molecular Formula

C22H45NO

Molecular Weight

339.6 g/mol

IUPAC Name

N,N-di(propan-2-yl)hexadecanamide

InChI

InChI=1S/C22H45NO/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(24)23(20(2)3)21(4)5/h20-21H,6-19H2,1-5H3

InChI Key

SPFIEWHOPDAJLI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)N(C(C)C)C(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.